REACTION_CXSMILES
|
[Li+].[CH3:2][C:3]1[S:7][CH:6]=[C:5]([S:8]([O-:11])(=O)=[O:9])[CH:4]=1.C([O-])(=O)C.[Na+].[NH2:17]OS(O)(=O)=O>O>[CH3:2][C:3]1[S:7][CH:6]=[C:5]([S:8]([NH2:17])(=[O:11])=[O:9])[CH:4]=1 |f:0.1,2.3|
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Name
|
5-methyl-thiophene-3-sulfonic acid lithium salt
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[Li+].CC1=CC(=CS1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.792 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.024 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with citric acid (10% in water), water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica column chromatography (SiO2, hexane/ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CS1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.745 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |